molecular formula C11H14N2O3 B1492335 (2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2089536-22-9

(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Cat. No.: B1492335
CAS No.: 2089536-22-9
M. Wt: 222.24 g/mol
InChI Key: CCGGMCIMDHQZBW-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid is a chemical compound characterized by its unique structure, which includes an oxane ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Oxane Ring: The oxane ring can be introduced via a cyclization reaction involving an appropriate diol and a suitable electrophile.

    Formation of the Prop-2-enoic Acid Moiety: This can be achieved through a Knoevenagel condensation reaction between the pyrazole derivative and an aldehyde, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Properties

IUPAC Name

(E)-3-[1-(oxan-4-yl)pyrazol-4-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c14-11(15)2-1-9-7-12-13(8-9)10-3-5-16-6-4-10/h1-2,7-8,10H,3-6H2,(H,14,15)/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCGGMCIMDHQZBW-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCC1N2C=C(C=N2)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 4
Reactant of Route 4
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 5
Reactant of Route 5
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 6
Reactant of Route 6
(2E)-3-[1-(oxan-4-yl)-1H-pyrazol-4-yl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.